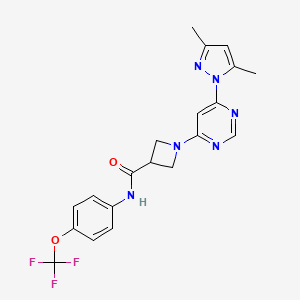

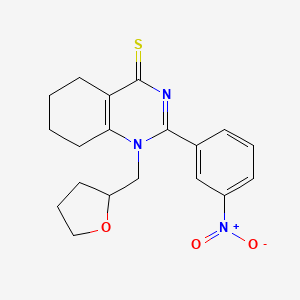

2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a chemical compound that has shown potential in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of 2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione and its derivatives have been a subject of interest due to their potential applications in medicinal chemistry. Research in this area has focused on the development of novel synthetic pathways for the preparation of tetrahydroquinazoline derivatives. For instance, Orth and Jones (1961) explored the cyclization of substituted thioureas to prepare 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, suggesting their potential antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961). Additionally, research by Sayed et al. (2021) into nitrophenyl-group-containing heterocycles unveiled new tetrahydroisoquinolines bearing 3(4)-nitrophenyl groups, indicating potential anticancer activity and antioxidant properties (Sayed et al., 2021).

Photoredox Catalysis

The use of photoredox catalysis in synthesizing indazolo[2,3-a]quinoline derivatives from tetrahydroquinolines represents another area of interest. Lin and Yang (2013) reported the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines via visible light photoredox catalysis, highlighting the novel intramolecular formation of the N-N bond of the indazole ring (Lin & Yang, 2013).

Antimicrobial Evaluation

The antimicrobial properties of tetrahydroquinazoline derivatives have also been evaluated, with some compounds showing promising results against various pathogens. For example, the synthesis and antimicrobial evaluation of 3,4-disubstituted-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione derivatives revealed compounds with potential activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. QSAR investigations further supported these findings, providing insights into the structure-activity relationships of these compounds (Minu et al., 2008).

Conformational Analysis

Research into the conformational analysis of tetrahydroisoquinoline-fused oxazaphospholidines and oxathiazolidines has provided valuable information on the structural preferences and stability of these compounds. Studies have utilized NMR spectroscopy and DFT calculations to explore conformational equilibria, offering insights into the synthesis and potential applications of these novel heterocycles (Schuster et al., 2008).

Propiedades

IUPAC Name |

2-(3-nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c23-22(24)14-6-3-5-13(11-14)18-20-19(26)16-8-1-2-9-17(16)21(18)12-15-7-4-10-25-15/h3,5-6,11,15H,1-2,4,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASLDBYHHDUHJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CC3CCCO3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2398156.png)

![4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2398158.png)

![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B2398165.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2398166.png)

![N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2398167.png)

![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B2398169.png)

![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)

![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2398176.png)